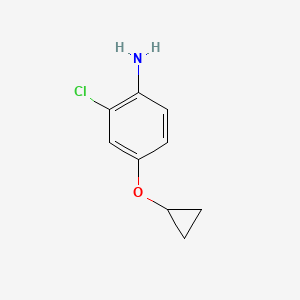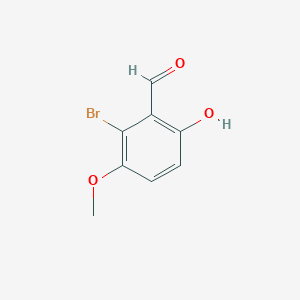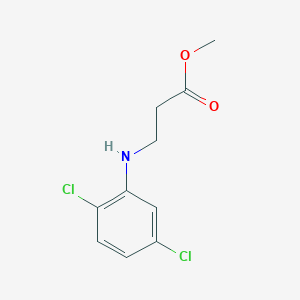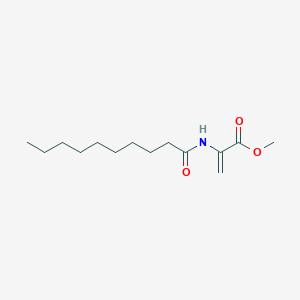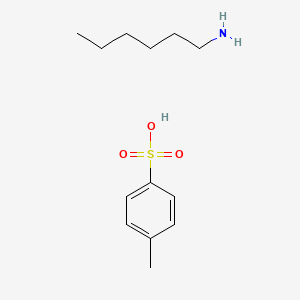![molecular formula C10H8N2O2S B14067901 (E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14067901.png)
(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid is a compound that features a benzimidazole ring fused with a mercapto group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves the formation of the benzimidazole ring followed by the introduction of the mercapto group and the acrylic acid moiety. One common method includes the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole core. The mercapto group can be introduced via thiolation reactions, and the acrylic acid moiety can be added through a Knoevenagel condensation reaction with an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The mercapto group can form covalent bonds with thiol groups in proteins, while the benzimidazole ring can engage in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Compounds like 2-mercaptobenzimidazole and 5,6-dimethylbenzimidazole share structural similarities.
Acrylic acid derivatives: Compounds such as cinnamic acid and crotonic acid have similar acrylic acid moieties.
Uniqueness
(E)-3-(4-Mercapto-1H-benzo[d]imidazol-7-yl)acrylic acid is unique due to the combination of the benzimidazole ring, mercapto group, and acrylic acid moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H8N2O2S |
|---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
3-(7-sulfanyl-1H-benzimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2S/c13-8(14)4-2-6-1-3-7(15)10-9(6)11-5-12-10/h1-5,15H,(H,11,12)(H,13,14) |
InChI Key |
JRMHVDGDHACOMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1C=CC(=O)O)N=CN2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


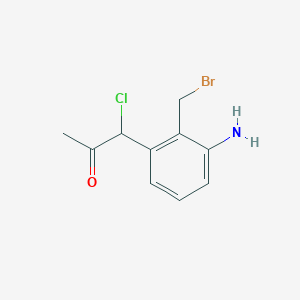
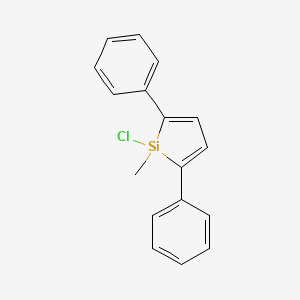
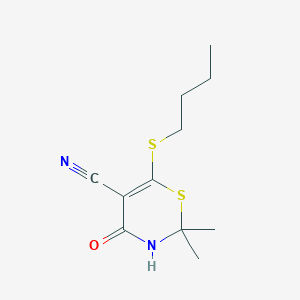

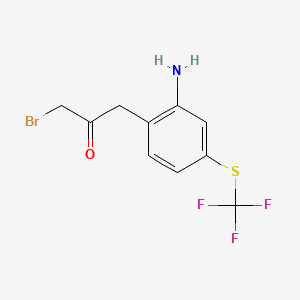
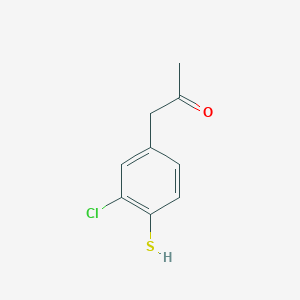
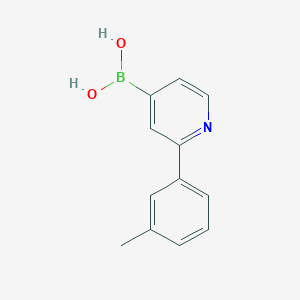

![ethyl (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B14067867.png)
